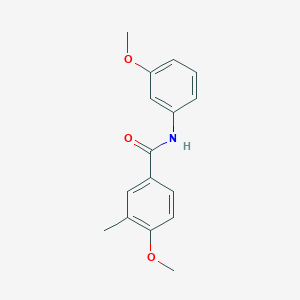
4-methoxy-N-(3-methoxyphenyl)-3-methylbenzamide
Overview
Description
4-methoxy-N-(3-methoxyphenyl)-3-methylbenzamide, also known as GW501516 or Endurobol, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of compounds known as PPARδ (peroxisome proliferator-activated receptor delta) agonists and is mainly used as a research tool to investigate the role of PPARδ in various biological processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3-methoxyphenyl)-3-methylbenzamide involves activation of PPARδ. PPARδ is a nuclear receptor that plays a crucial role in regulating various biological processes such as lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 4-methoxy-N-(3-methoxyphenyl)-3-methylbenzamide leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity.
Biochemical and Physiological Effects:
4-methoxy-N-(3-methoxyphenyl)-3-methylbenzamide has various biochemical and physiological effects. It has been shown to increase fatty acid oxidation, improve glucose uptake and insulin sensitivity, and reduce inflammation. It has also been shown to increase endurance and improve exercise performance.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-methoxy-N-(3-methoxyphenyl)-3-methylbenzamide in lab experiments is its ability to activate PPARδ selectively. This allows researchers to investigate the specific role of PPARδ in various biological processes without interfering with other PPAR isoforms. However, one of the limitations of using 4-methoxy-N-(3-methoxyphenyl)-3-methylbenzamide in lab experiments is its potential toxicity. It has been shown to cause cancer in animal studies, which raises concerns about its safety for human use.
Future Directions
There are several future directions for research on 4-methoxy-N-(3-methoxyphenyl)-3-methylbenzamide. One of the areas of interest is its potential application in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. Further research is needed to investigate its safety and efficacy in humans. Another area of interest is its potential application in sports performance enhancement. However, the use of 4-methoxy-N-(3-methoxyphenyl)-3-methylbenzamide in sports is currently banned by the World Anti-Doping Agency due to its potential performance-enhancing effects. Therefore, further research is needed to investigate its safety and efficacy in this context.
Scientific Research Applications
4-methoxy-N-(3-methoxyphenyl)-3-methylbenzamide has various scientific research applications. It is mainly used as a research tool to investigate the role of PPARδ in various biological processes such as lipid metabolism, glucose homeostasis, and inflammation. It has also been shown to have potential applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia.
properties
IUPAC Name |
4-methoxy-N-(3-methoxyphenyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-9-12(7-8-15(11)20-3)16(18)17-13-5-4-6-14(10-13)19-2/h4-10H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZSQTUUHMMXLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorobenzyl)-N'-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4699087.png)
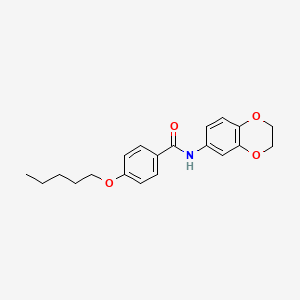

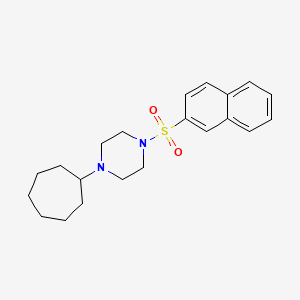
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4699121.png)
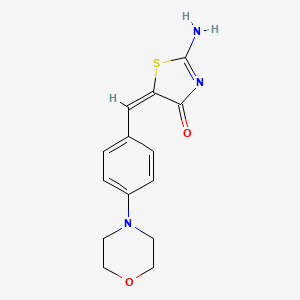
![methyl 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4699128.png)
![N-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B4699133.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4699141.png)
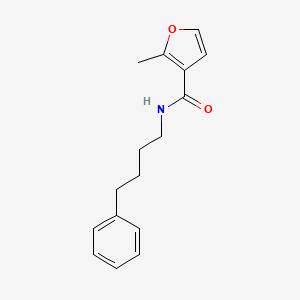
![ethyl 4-(3-methoxybenzyl)-1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B4699171.png)
![3-(2-chloro-4-fluorobenzyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4699174.png)
![N-{2-[(4-methyl-1-piperidinyl)methyl]-1-propyl-1H-benzimidazol-5-yl}acetamide](/img/structure/B4699181.png)
![4-benzyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4699188.png)